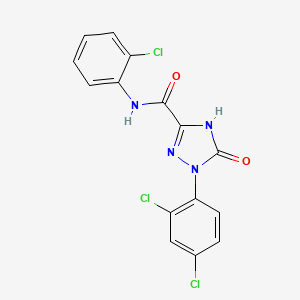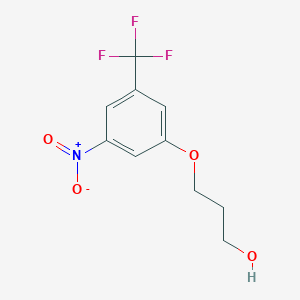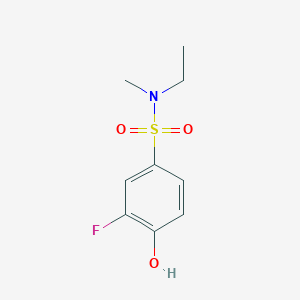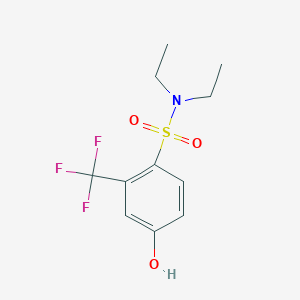
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group, a trifluoromethyl group, and a diethylsulfonamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring. The hydroxyl group can be introduced through a nitration reaction followed by reduction, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide. The sulfonamide group is usually introduced through a reaction with chlorosulfonic acid followed by treatment with diethylamine.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Removal of the trifluoromethyl group, resulting in simpler derivatives.
Substitution: Introduction of nitro, chloro, or other substituents on the benzene ring.
科学研究应用
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism by which N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound's lipophilicity, aiding in cell membrane penetration. The sulfonamide group may interact with enzymes or receptors, modulating their activity.
相似化合物的比较
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:
N,N-Diethyl-4-hydroxybenzenesulfonamide: Lacks the trifluoromethyl group.
N,N-Diethyl-2-trifluoromethylbenzenesulfonamide: Lacks the hydroxyl group.
4-Hydroxy-2-trifluoromethylbenzenesulfonamide: Lacks the diethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
属性
分子式 |
C11H14F3NO3S |
|---|---|
分子量 |
297.30 g/mol |
IUPAC 名称 |
N,N-diethyl-4-hydroxy-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14F3NO3S/c1-3-15(4-2)19(17,18)10-6-5-8(16)7-9(10)11(12,13)14/h5-7,16H,3-4H2,1-2H3 |
InChI 键 |
FNRJVARHZNADIB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


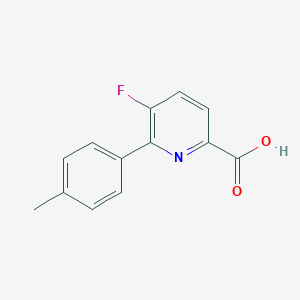
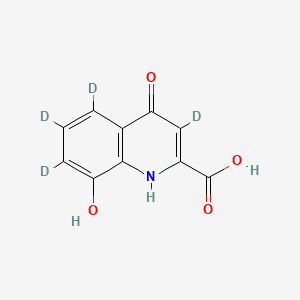


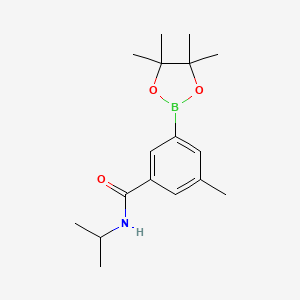
![3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B15340241.png)
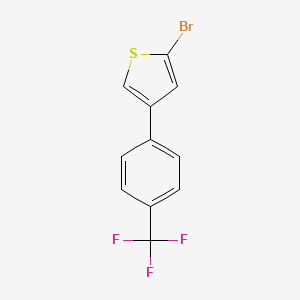
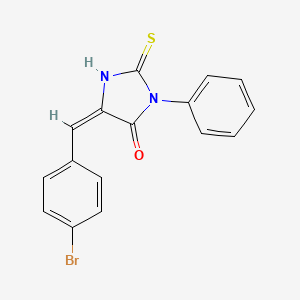
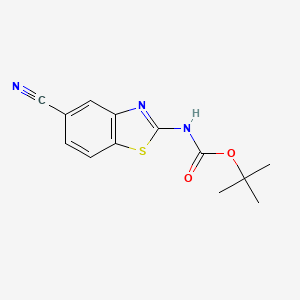

![3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one](/img/structure/B15340264.png)
